9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(3-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. Unfortunately, I was unable to find a direct description of this specific compound in the available literature .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography. Unfortunately, the specific molecular structure for the requested compound is not available in the current literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these specific details for the requested compound are not available in the current literature .Scientific Research Applications
Antimicrobial Evaluation and Docking Studies
A study by Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis and characterization of compounds with structures related to the queried compound, focusing on their antimicrobial evaluation and molecular docking studies. These compounds demonstrated potential in antimicrobial applications, indicating a broader research interest in purine derivatives for combating microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Enzyme Inhibition for Therapeutic Applications
Another significant application area is enzyme inhibition, where derivatives of the compound have been evaluated for their potential to inhibit specific enzymes. For instance, Shah, Schaeffer, and Murray (1965) synthesized a series of 6-substituted purines, evaluating them as inhibitors of adenosine deaminase, an enzyme relevant in various therapeutic contexts, particularly for conditions such as cancer and autoimmune diseases (Shah, Schaeffer, & Murray, 1965).
Antimycobacterial Activity
The research on purine derivatives also extends to antimycobacterial activity. A study by Bakkestuen, Gundersen, and Utenova (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, screening them for activity against Mycobacterium tuberculosis. This work underscores the potential of such compounds in developing new antituberculosis drugs, with certain derivatives showing high activity and low toxicity (Bakkestuen, Gundersen, & Utenova, 2005).
Plant Growth Regulation
Moreover, purine derivatives have been explored for their potential in agriculture, particularly in plant growth regulation. El-Bayouki, Basyouni, and Tohamy (2013) synthesized new purine derivatives and evaluated their effects on wheat plant growth, indicating the versatility of these compounds beyond medicinal applications (El-Bayouki, Basyouni, & Tohamy, 2013).
Novel Anticonvulsant Agents
Finally, purine derivatives are being investigated for their potential as anticonvulsant agents. Kelley et al. (1988) synthesized and tested several 9-alkyl-6-substituted-purines for anticonvulsant activity, identifying compounds with potent activity against seizures. This research highlights the therapeutic potential of purine derivatives in neurological conditions (Kelley et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N5O4/c21-20(22,23)10-3-1-2-9(6-10)17-25-14(16(24)29)15-18(27-17)28(19(30)26-15)11-4-5-12-13(7-11)32-8-31-12/h1-7H,8H2,(H2,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJGYSOPGQVJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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